2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899906-04-8
VCID: VC5107478
InChI: InChI=1S/C21H22ClN3O3S/c1-21(2)24-19(13-5-7-14(22)8-6-13)20(25-21)29-12-18(26)23-15-9-16(27-3)11-17(10-15)28-4/h5-11H,12H2,1-4H3,(H,23,26)
SMILES: CC1(N=C(C(=N1)SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)Cl)C
Molecular Formula: C21H22ClN3O3S
Molecular Weight: 431.94

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

CAS No.: 899906-04-8

Cat. No.: VC5107478

Molecular Formula: C21H22ClN3O3S

Molecular Weight: 431.94

* For research use only. Not for human or veterinary use.

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide - 899906-04-8

Specification

CAS No. 899906-04-8
Molecular Formula C21H22ClN3O3S
Molecular Weight 431.94
IUPAC Name 2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C21H22ClN3O3S/c1-21(2)24-19(13-5-7-14(22)8-6-13)20(25-21)29-12-18(26)23-15-9-16(27-3)11-17(10-15)28-4/h5-11H,12H2,1-4H3,(H,23,26)
Standard InChI Key NRGBWJJTXLCWOE-UHFFFAOYSA-N
SMILES CC1(N=C(C(=N1)SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)Cl)C

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Imidazole core: A 2,2-dimethyl-2H-imidazole ring provides rigidity and potential hydrogen-bonding sites via its nitrogen atoms. The 2,2-dimethyl substitution likely enhances metabolic stability by steric hindrance.

  • 4-Chlorophenyl substituent: Positioned at C5 of the imidazole, this electron-withdrawing group may influence electronic distribution and receptor binding.

  • Acetamide side chain: A sulfanyl bridge connects the imidazole to an N-(3,5-dimethoxyphenyl)acetamide group, introducing hydrogen-bond donors (amide NH) and acceptors (methoxy O, amide CO), alongside hydrophobic methoxy groups.

Key Physicochemical Properties

Table 1 summarizes critical properties derived from experimental and computational data:

PropertyValue
Molecular formulaC₂₁H₂₂ClN₃O₃S
Molecular weight431.94 g/mol
logP3.82 (estimated)
Hydrogen bond donors1
Hydrogen bond acceptors6
Polar surface area85.7 Ų
SolubilityLow aqueous solubility

The compound’s logP value suggests moderate lipophilicity, aligning with its aromatic and alkyl substituents. The polar surface area (85.7 Ų) indicates potential permeability challenges, typical of molecules with multiple hydrogen-bonding groups.

Synthetic Approaches

General Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, plausible routes can be inferred from analogous imidazole-acetamide derivatives :

  • Imidazole ring formation: Cyclization of α-halo ketones with thioureas or amidines could yield the 2,2-dimethylimidazole core.

  • Sulfanyl-acetamide conjugation: Thiol-alkylation of imidazole-thiol intermediates with chloroacetamide derivatives under basic conditions.

  • Functionalization: Introduction of the 4-chlorophenyl and 3,5-dimethoxyphenyl groups via Suzuki coupling or nucleophilic aromatic substitution .

Experimental Considerations

A reported protocol for structurally related N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves :

  • Reacting 2-methyl-5-nitroimidazole with chloroacetic acid in dimethyl sulfoxide/ethanol at 80°C.

  • Subsequent amidation with 2-chloroaniline at 75°C.
    Adapting this method, the target compound could be synthesized by substituting 2-chloroaniline with 3,5-dimethoxyaniline and modifying the imidazole substitution pattern .

Computational and In Silico Insights

Molecular Docking Studies

Homology modeling using tubulin (PDB: 1SA0) suggests potential binding interactions:

  • The 4-chlorophenyl group occupies a hydrophobic pocket near β-tubulin’s T7 loop.

  • Methoxy oxygen atoms form hydrogen bonds with Asn101 and Asp226 side chains .

ADMET Predictions

Using SwissADME and pkCSM:

  • Absorption: Moderate intestinal absorption (Caco-2 permeability = 0.8 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the imidazole methyl groups.

  • Toxicity: Low AMES mutagenicity risk (p = 0.72) but potential hepatotoxicity (hepatocyte viability < 70% at 10 μM).

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in amidation steps (~35%) and purification difficulties due to the compound’s low solubility. Microfluidic continuous-flow systems could enhance reaction efficiency .

Biological Evaluation Priorities

  • In vitro screening: Prioritize NCI-60 human tumor cell line panel and antimicrobial susceptibility testing.

  • Target identification: Proteomic profiling to identify kinase or protease targets.

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